3-(ethoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole
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Overview
Description
3-(ethoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole is a synthetic organic compound characterized by the presence of an ethoxymethyl group and a trifluoroethyl group attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(ethoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole typically involves the reaction of pyrazole derivatives with ethoxymethyl and trifluoroethyl reagents. One common method includes the use of gold-catalyzed hydration of 2,2,2-trifluoroethyl-substituted alkynes, which produces β-trifluoromethylketones as major products . This transformation illustrates the strong directing effect of the trifluoromethyl group through its inductive effect in gold-catalyzed addition to alkynes .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(ethoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The ethoxymethyl and trifluoroethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst type play a crucial role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield trifluoromethyl ketones, while reduction may produce trifluoromethyl alcohols.
Scientific Research Applications
3-(ethoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole has several scientific research applications:
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and biological pathways.
Medicine: It may serve as a lead compound in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 3-(ethoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole involves its interaction with molecular targets such as enzymes or receptors. The trifluoroethyl group can enhance the compound’s binding affinity and specificity through its inductive effect, which influences the electronic properties of the molecule . This interaction can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroethyl methacrylate: A compound with similar trifluoroethyl functionality used in polymer chemistry.
Trifluoroethyl-substituted alkynes: Compounds that undergo similar gold-catalyzed hydration reactions to produce trifluoromethyl ketones.
Uniqueness
3-(ethoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole is unique due to the combination of ethoxymethyl and trifluoroethyl groups on a pyrazole ring. This unique structure imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
3-(ethoxymethyl)-1-(2,2,2-trifluoroethyl)pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F3N2O/c1-2-14-5-7-3-4-13(12-7)6-8(9,10)11/h3-4H,2,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRXFEHUARYFBRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=NN(C=C1)CC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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